

Initial Toxicity Screening of 4-Acryloylmorpholine: A Technical Guide

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Compound of Interest

Compound Name: 4-Acryloylmorpholine

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Abstract

This technical guide provides a comprehensive overview of the initial toxicity screening of **4-Acryloylmorpholine** (ACMO), a versatile monomer utilized in the synthesis of polymers for various industrial and biomedical applications. This document summarizes key toxicity data from in vivo and in vitro studies, outlines the experimental protocols based on internationally recognized guidelines, and explores the potential mechanisms of toxicity. The information presented is intended to inform risk assessment and guide the safe handling and development of ACMO-based materials.

Introduction

4-Acryloylmorpholine (ACMO), with the CAS number 5117-12-4, is a morpholine derivative containing a reactive acryloyl group.^[1] This chemical structure imparts both hydrophilicity, due to the morpholine ring, and the ability to participate in polymerization reactions via the acryloyl group.^[1] ACMO is used in the formulation of UV-curable adhesives, coatings, inks, and as a component in the synthesis of hydrogels for biomedical applications.^{[2][3]} Given its increasing use and potential for human exposure, a thorough understanding of its toxicological profile is essential. This guide focuses on the initial toxicity screening, encompassing acute toxicity, irritation, and sensitization potential.

Toxicological Profile

The toxicity of **4-Acryloylmorpholine** is primarily linked to its reactive α,β -unsaturated carbonyl group, which is susceptible to nucleophilic attack by biological macromolecules, potentially leading to cellular dysfunction.^[1]

Acute Toxicity

Acute toxicity studies assess the adverse effects that may occur within a short time after administration of a single dose of a substance. For ACMO, data is available for oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of **4-Acryloylmorpholine**

Test	Species	Guideline	Results	Classification
Acute Oral Toxicity	Rat (Sprague Dawley)	OECD TG 401	LD50: 588 mg/kg bw ^[1]	Category 4: Harmful if swallowed ^[1]
Acute Dermal Toxicity	Rat (SD)	OECD TG 402	LD50: >2000 mg/kg bw	Low acute dermal toxicity
Acute Inhalation Toxicity	Rat (SD)	OECD TG 403	LC50: >5.28 mg/L (4-hour exposure, aerosol)	Low acute inhalation toxicity

LD50: Median lethal dose; LC50: Median lethal concentration; bw: body weight.

Irritation and Sensitization

Studies have been conducted to evaluate the potential of ACMO to cause skin and eye irritation, as well as skin sensitization (allergic contact dermatitis).

Table 2: Irritation and Sensitization Potential of **4-Acryloylmorpholine**

Test	Species	Guideline	Results	Classification
Skin Irritation	Rabbit (New Zealand White)	similar to OECD TG 404	Slightly irritating	Not classified as a skin irritant
Eye Irritation	Rabbit (New Zealand White)	OECD TG 405	Causes irreversible effects on the cornea	Category 1: Causes serious eye damage
Skin Sensitization	Mouse (CBA)	OECD TG 429 (LLNA)	Positive for sensitization	Category 1: May cause an allergic skin reaction

LLNA: Local Lymph Node Assay.

Experimental Protocols

The following sections describe the general methodologies for the key toxicological studies cited, based on the referenced OECD guidelines.

Acute Oral Toxicity (OECD TG 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.^[4]

- **Test Animals:** Healthy, young adult Sprague Dawley rats (5 per sex per dose group) are used. Animals are fasted overnight before dosing.^[4]
- **Dose Administration:** The test substance is administered as a single dose by oral gavage. In the study for ACMO, doses of 400, 500, 640, and 1000 mg/kg body weight were used.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.^[4]
- **Pathology:** A gross necropsy is performed on all animals at the end of the observation period.^[4] In the case of ACMO, pallor of the kidneys, spleen, and liver was observed in animals that died during the study.

Acute Dermal Toxicity (OECD TG 402)

This study assesses the potential hazards from short-term dermal exposure.[\[5\]](#)

- Test Animals: Young adult rats are used.[\[6\]](#) The day before the test, fur is removed from the dorsal area of the trunk of the test animals.[\[6\]](#)
- Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.[\[7\]](#)
- Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[\[7\]](#)
- Pathology: All animals are subjected to a gross necropsy at the end of the study.[\[7\]](#)

Acute Eye Irritation/Corrosion (OECD TG 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[\[8\]](#)

- Test Animals: Healthy, young adult albino rabbits are used.[\[9\]](#)
- Procedure: A single dose of the test substance (0.1 mL for liquids) is applied into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[\[8\]](#)[\[9\]](#)
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are scored for corneal opacity, iritis, and conjunctival redness and chemosis.[\[8\]](#)
[\[9\]](#) The observation period can be extended up to 21 days to assess the reversibility of effects.[\[9\]](#)

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD TG 429)

The LLNA is a method for identifying potential skin sensitizers.[\[10\]](#)

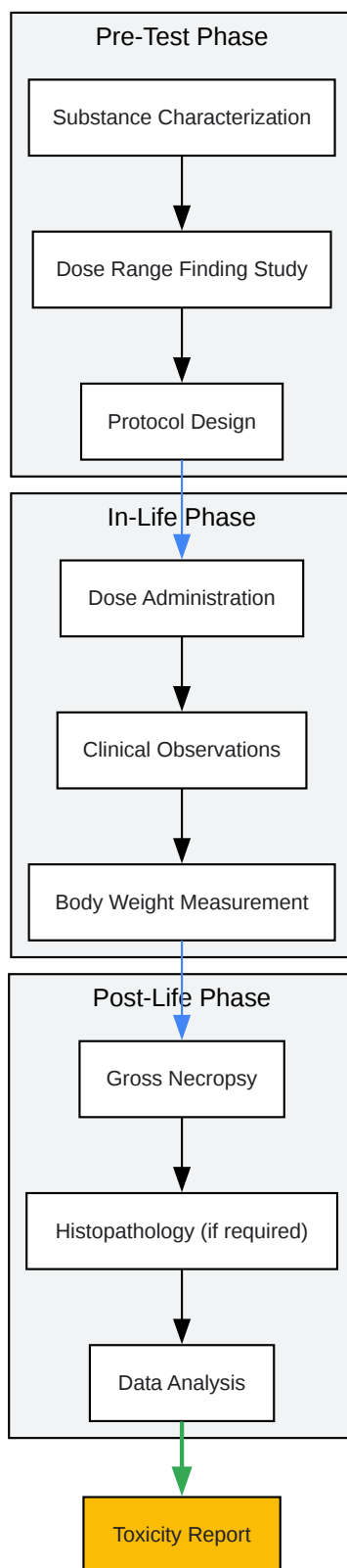
- Test Animals: Female mice of the CBA/J strain are typically used.[\[11\]](#)

- Procedure: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[\[2\]](#)
- Proliferation Measurement: On day 5, a solution of 3H-methyl thymidine is injected intravenously. A few hours later, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of 3H-methyl thymidine, which is a measure of lymphocyte proliferation, is determined.[\[2\]](#)[\[12\]](#)
- Endpoint: The results are expressed as a Stimulation Index (SI), which is the ratio of thymidine incorporation in the test group compared to the vehicle control group. An SI of 3 or greater is considered a positive response.[\[12\]](#)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for acute toxicity testing.

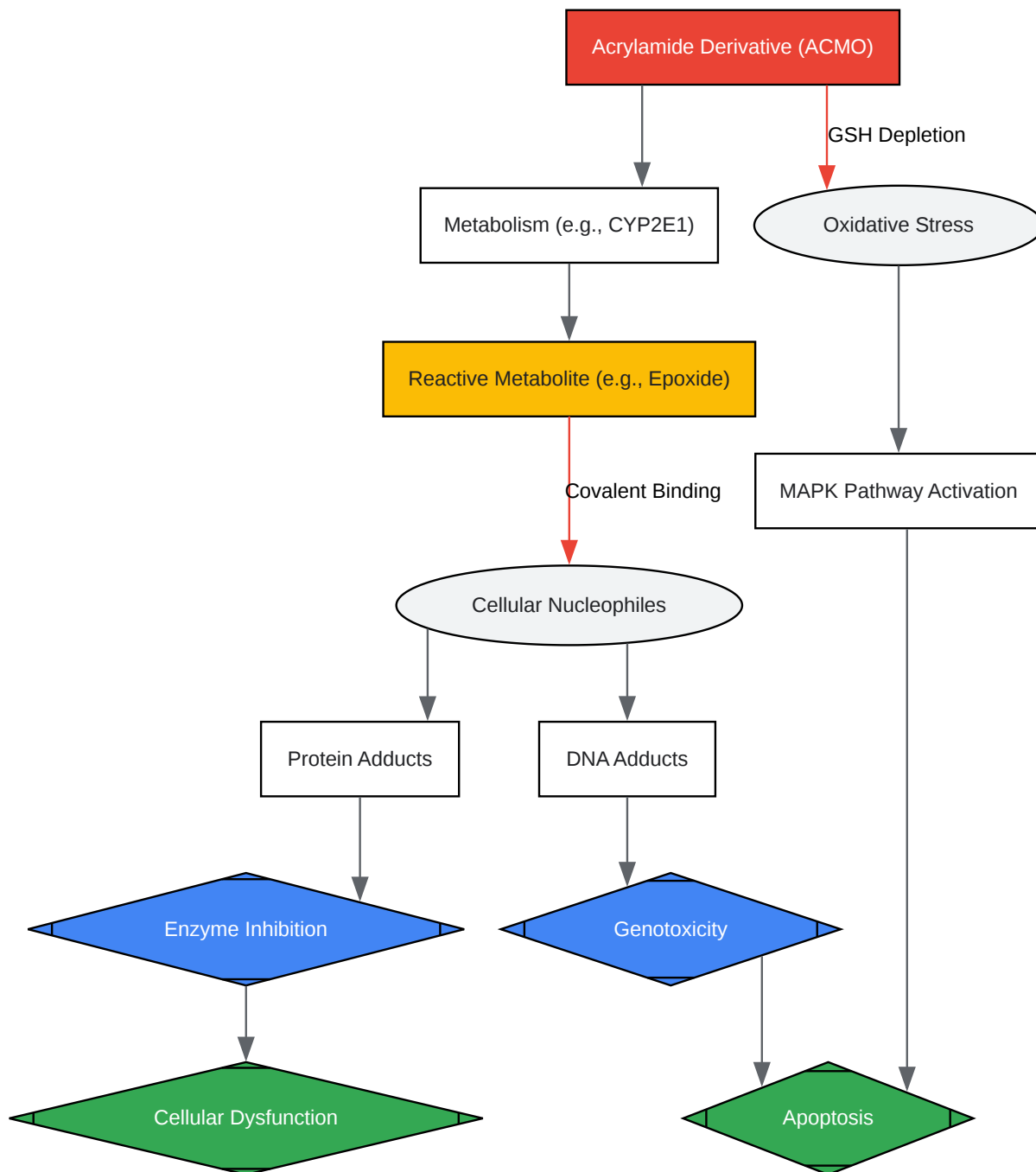


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Caption: Generalized workflow for in vivo acute toxicity testing.

Signaling Pathway

The toxicity of acrylamide and its derivatives is thought to involve multiple cellular mechanisms. The following diagram depicts a plausible signaling pathway for acrylamide-induced toxicity, which may be relevant for ACOMO.



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